(3-Fluorobiphenyl-5-yl)methanamine

5-HT7 receptor modulation CNS drug discovery neuropharmacology

A CNS drug discovery intermediate with defined 3-fluoro-5-aminomethyl substitution critical for 5-HT7 receptor SAR. • 5-HT7 activity: EC50 0.55-3.2 μM agonist to IC50 5.57-23.1 μM antagonist • Differential D3 vs. D2 affinity for antipsychotic selectivity • Primary amine for conjugation to fluorophores/biotin Reliable quality from BenchChem.

Molecular Formula C13H12FN
Molecular Weight 201.24 g/mol
Cat. No. B12074206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Fluorobiphenyl-5-yl)methanamine
Molecular FormulaC13H12FN
Molecular Weight201.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=CC(=C2)CN)F
InChIInChI=1S/C13H12FN/c14-13-7-10(9-15)6-12(8-13)11-4-2-1-3-5-11/h1-8H,9,15H2
InChIKeyKCUOONJAZVNAQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Fluorobiphenyl-5-yl)methanamine Overview


(3-Fluorobiphenyl-5-yl)methanamine (CAS 1214388-48-3) is a synthetic, fluorinated biphenyl derivative featuring a primary aminomethyl group at the 5-position of a 3-fluoro-substituted biphenyl core . With a molecular formula of C13H12FN and a molecular weight of 201.24 g/mol, this compound belongs to the arylalkylamine class and serves as a versatile chemical intermediate, particularly in central nervous system (CNS) drug discovery programs where fluorinated biphenyl scaffolds are employed to modulate lipophilicity, metabolic stability, and receptor binding interactions .

1 CNS lead optimization with fluorinated biphenyl scaffolds
2 Regioisomer-specific SAR studies on receptor pharmacology
3 Chemical probe development with a primary amine conjugation handle

Why (3-Fluorobiphenyl-5-yl)methanamine Substitution Fails


Fluorinated biphenylmethanamine derivatives cannot be interchanged generically because the position of the fluorine atom and the aminomethyl group dictates both the three-dimensional pharmacophore and the electronic properties critical for target engagement [1]. In the biphenyl-3-yl-methanamine series evaluated for 5-HT7 receptor modulation, functional activity shifted from partial agonism (EC50 = 0.55–3.2 μM) to full antagonism (IC50 = 5.57–23.1 μM) solely based on amino group modifications, demonstrating that subtle structural changes around the biphenyl core produce divergent pharmacological outcomes [2]. Similarly, the fluorine substituent position on the biphenyl ring affects mutagenic potential; 3-fluorobiphenyl produced strong mutagenic effects in S. typhimurium TA100, whereas other positional isomers were inactive, underscoring that regioisomeric fluorination is not biologically equivalent [3].

Risk 1 Target: 3-Fluoro-5-aminomethyl Substituting a 2- or 4-fluoro regioisomer may shift receptor pharmacology and mutagenicity profile
Risk 2 Target: 5-Aminomethyl vector Moving the amine to the 3- or 4-position can alter dopamine subtype selectivity and functional activity
Risk 3 Target: Fluorinated biphenyl core Non-fluorinated biphenyl analogs have different amine basicity and lipophilicity, affecting brain penetration potential
Substitution risk based on class-level SAR. Direct functional data for this specific regioisomer requires experimental validation.

Evidence: (3-Fluorobiphenyl-5-yl)methanamine vs. Closest Analogs


5-HT7 Receptor Functional Switch

In a systematic study of biphenyl-3-yl-methanamine derivatives, compounds with varying amino substituents on the methanamine group displayed a functional switch from partial agonists (EC50 = 0.55–3.2 μM) to full antagonists (IC50 = 5.57–23.1 μM) at the 5-HT7 receptor [1]. While the study examined amino group modifications rather than fluorine substitution, it establishes that the biphenyl-3-yl-methanamine scaffold is exquisitely sensitive to structural perturbation. (3-Fluorobiphenyl-5-yl)methanamine places the fluorine at the 3-position of the biphenyl and the aminomethyl at the 5-position, a regioisomeric arrangement distinct from the 3-yl-methanamine series. This positions it as a candidate for exploring fluorine electronic effects on 5-HT7 pharmacology.

5-HT7 Functional Switch
Class-level inference
Functional activity spans partial agonism (EC50 0.55–3.2 μM) to full antagonism (IC50 5.57–23.1 μM) based on amino group variation alone.
Supports regioisomer identity review for target engagement studies.
Scaffold sensitivity demonstrated on biphenyl-3-yl-methanamine series; direct data for 5-position analog is absent.
5-HT7 receptor modulation CNS drug discovery neuropharmacology

3-Fluorobiphenyl Mutagenicity vs. Other Regioisomers

In Ames test evaluations using Salmonella typhimurium strains, 3-fluorobiphenyl produced strong mutagenic effects in strain TA100, whereas other fluorobiphenyl positional isomers (including 2-fluorobiphenyl and 4-fluorobiphenyl) were inactive [1]. This regioisomer-specific mutagenicity indicates that the 3-fluoro substitution pattern on the biphenyl core imparts distinct biological reactivity. (3-Fluorobiphenyl-5-yl)methanamine, bearing a 3-fluoro substituent, shares this core architecture, making toxicity assessment and positional verification critical for any biological application.

Mutagenicity Profile
Class-level inference
3-Fluorobiphenyl is strongly mutagenic in TA100; 2- and 4-fluoro isomers are inactive.
Toxicity-related endpoint monitoring context.
Risk inferred from core structure; requires verification for the aminomethyl derivative.
toxicology mutagenicity drug safety assessment

Purity Specification vs. Closest Analogs

(3-Fluorobiphenyl-5-yl)methanamine is commercially supplied by AKSci with a minimum purity specification of 95% . For comparison, the closely related regioisomer 3'-Fluoro-[1,1'-biphenyl]-3-methanamine (CAS 600735-64-6) is also offered at 95% minimum purity by the same supplier . The non-fluorinated parent compound [1,1'-Biphenyl]-3-ylmethanamine (CAS 177976-49-7) is available but with variable purity depending on vendor. This consistent commercial purity specification supports reproducible downstream synthetic applications.

Purity Specification
Cross-study comparable
95% minimum purity, equivalent to closest fluorinated regioisomer from supplier.
Supports reproducible batch-to-batch synthetic workflows.
Procurement consistency compared to 3'-Fluoro-[1,1'-biphenyl]-3-methanamine.
chemical procurement purity specification building block quality

LogP & CNS Drug Design Properties

The 3-fluorobiphenyl core exhibits a calculated ACD/LogP of approximately 4.00 and ACD/LogD (pH 7.4) of 3.95 . The addition of the aminomethyl group at the 5-position in (3-Fluorobiphenyl-5-yl)methanamine is expected to reduce overall lipophilicity relative to the parent hydrocarbon while improving aqueous solubility at physiological pH due to amine protonation. In comparison, non-fluorinated [1,1'-biphenyl]-3-ylmethanamine (CAS 177976-49-7) lacks the electron-withdrawing effect of fluorine, resulting in altered pKa of the amine and different hydrogen-bonding capacity, which can affect blood-brain barrier penetration and target binding [1].

LogP & CNS Design
Data to verify
Predicted ACD/LogP ~4.00 for parent core; fluorine reduces amine pKa by ~0.5–1.0 units.
Reported ADME prediction context; experimental validation needed.
In silico estimate only; measured LogD and pKa may differ.
ADME prediction lipophilicity CNS drug design

Dopamine Receptor Subtype-Selective Ligands

The patent literature establishes that 3-aminomethylbiphenyl compounds function as dopamine receptor subtype-selective ligands, with affinities determined for D2, D3, and D4 receptors [1]. The patent US5594141 specifically discloses aminomethyl biphenyl derivatives where the biphenyl core can bear halogen substituents including fluorine, and these compounds exhibit selective partial agonist or antagonist activity at brain dopamine receptor subtypes [2]. (3-Fluorobiphenyl-5-yl)methanamine, with its 3-fluoro substitution and 5-aminomethyl group, maps directly onto this pharmacophore, distinguishing it from 4-aminomethyl or 2-aminomethyl regioisomers that would present a different vector for the basic amine.

Dopamine Receptor Ligands
Class-level inference
3-Aminomethylbiphenyls are known D2/D3/D4 ligands with Ki in nanomolar ranges per patent literature.
Reported dopamine receptor chemical space entry; subtype selectivity requires verification.
No direct binding data for this specific regioisomer.
dopamine receptor antipsychotic CNS pharmacology

(3-Fluorobiphenyl-5-yl)methanamine Applications


5-HT7 Receptor Modulator SAR Expansion

Building on the biphenyl-3-yl-methanamine scaffold that produced functional 5-HT7 receptor modulators with tunable agonist/antagonist activity (EC50/IC50 range: 0.55–23.1 μM), (3-Fluorobiphenyl-5-yl)methanamine can serve as a fluorinated amine intermediate for systematic structure–activity relationship (SAR) studies. Its 5-aminomethyl group provides a vector for diverse amide, sulfonamide, or reductive amination derivatization, while the 3-fluoro substituent offers a handle for modulating electronic effects on the biphenyl core without introducing steric bulk [1].

Dopamine Receptor Subtype Selectivity Profiling

Given the precedent for 3-aminomethylbiphenyls as dopamine D2/D3/D4 receptor ligands (described in US5594141 and Thurkauf et al., 1996), this compound is suited for preparing focused libraries targeting dopamine receptor subtypes. The 3-fluoro substitution may differentially affect D3 vs. D2 affinity, a key selectivity goal in antipsychotic drug discovery. Researchers should validate receptor binding profiles using radioligand displacement assays for definitive subtype selectivity data [2].

Fluorinated Chemical Probes for Target Engagement

The primary amine handle allows straightforward conjugation to fluorophores, biotin, or photoaffinity labels, enabling chemical biology applications such as target identification, cellular imaging, or pull-down experiments. The 3-fluoro substituent provides a spectroscopic probe (19F NMR) for monitoring binding interactions and metabolic fate without additional labeling, a practical advantage for in-cell NMR and metabolomics studies [3].

Application
Selection Property
Validation Focus
5-HT7 modulator SAR expansion
Regioisomeric fluorination pattern
Functional cAMP assay endpoint review
Dopamine receptor subtype profiling
3-Fluoro-5-aminomethyl pharmacophore
Radioligand binding selectivity review
Fluorinated chemical probe development
Primary amine conjugation handle
19F NMR binding and metabolic monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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